1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea (CAS: 1402747-28-7) is a urea derivative with a molecular formula of C₂₄H₂₄ClF₃N₆O₂ and a molecular weight of 520.94 g/mol. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-methyl-6-morpholinopyrimidin-2-ylmethyl substituent linked via a urea bridge. The compound is synthesized through a multi-step route with a reported yield of 10.0%, as per LookChem’s analysis of feasible synthetic pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine moiety contributes to improved solubility compared to analogs with non-polar substituents.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N5O2/c1-11-8-16(27-4-6-29-7-5-27)26-15(24-11)10-23-17(28)25-12-2-3-14(19)13(9-12)18(20,21)22/h2-3,8-9H,4-7,10H2,1H3,(H2,23,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGQQNCWHMADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aromatic Substituents
- Trifluoromethyl vs. Chloro Groups : The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group increases electron-withdrawing effects and lipophilicity compared to the 3-chlorophenyl group in . This may improve membrane permeability and target binding affinity in kinase inhibition assays .
- Morpholine vs.
Heterocyclic Modifications
- Thiadiazole vs. Pyrimidine : The thiadiazole-containing analog in replaces the pyrimidine core with a thiadiazole ring, which may alter electronic properties and binding interactions in enzymatic assays.
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